N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Catalog No.
S3027530
CAS No.
946371-96-6
M.F
C25H24N2O2
M. Wt
384.479
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)...

CAS Number

946371-96-6

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide

Molecular Formula

C25H24N2O2

Molecular Weight

384.479

InChI

InChI=1S/C25H24N2O2/c1-17-8-11-22(18(2)14-17)25(29)26-21-10-12-23-20(15-21)9-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29)

InChI Key

JWSVDLXHAYOHHK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C

solubility

not available
  • Search for Biological Activity:
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N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a complex organic compound characterized by its unique structural features. It contains a tetrahydroquinoline core, which is a bicyclic structure known for its presence in various natural products and pharmaceuticals. The compound incorporates a benzyl substituent and a dimethylbenzamide moiety, contributing to its potential biological activity and versatility in chemical reactivity. The presence of the oxo group enhances its reactivity, making it suitable for various synthetic applications.

Due to its functional groups. Key reactions include:

  • Condensation Reactions: The carbonyl group in the benzamide can participate in condensation reactions with amines or alcohols.
  • Reduction Reactions: The oxo group can be reduced to an alcohol or further modified to introduce other functional groups.
  • Substitution Reactions: The benzyl group may undergo electrophilic aromatic substitution, allowing for further functionalization.

These reactions highlight the compound's potential for modification and functionalization in synthetic chemistry.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide exhibits notable biological activities. Its mechanism of action often involves inhibition of specific enzymes by binding to their active sites. For instance, it may inhibit kinases by competing with adenosine triphosphate for binding, disrupting cellular signaling pathways. This inhibition can lead to various biological effects relevant to therapeutic applications, including potential anticancer properties and modulation of metabolic pathways .

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
  • Introduction of the Benzyl Group: This step may involve the alkylation of the tetrahydroquinoline derivative with benzyl bromide or another suitable benzyl source.
  • Formation of the Amide Bond: The final step involves reacting the resulting intermediate with 2,4-dimethylbenzoic acid or its derivatives under coupling conditions to form the amide bond.

These multi-step synthetic routes allow for precise control over the chemical structure and properties of the final product .

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide has potential applications across various fields:

  • Pharmaceutical Research: Due to its biological activity, it is being investigated for potential therapeutic applications in treating cancer and metabolic disorders.
  • Chemical Biology: Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and inhibition.
  • Synthetic Chemistry: The compound serves as a precursor for synthesizing other complex molecules due to its versatile reactivity.

Interaction studies have shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide can effectively bind to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against cancer cell lines or other relevant biological systems.

These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamideContains sulfonamide groupEnhanced solubility and bioavailability
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamideCyclohexane substitutionAltered pharmacokinetics
N-(1-benzyl-2-octanoyl)-1H-pyrroleDifferent heterocyclic coreUnique reactivity due to pyrrole structure

What sets N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide apart is its specific combination of functional groups that impart distinct chemical and biological properties. The presence of both the benzyl group and dimethylbenzamide moiety enhances its interaction capabilities with biological targets compared to similar compounds .

XLogP3

4.3

Dates

Last modified: 08-17-2023

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